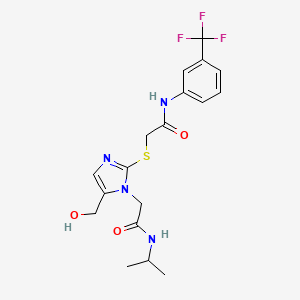

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (hereafter referred to as Compound A) is a synthetic acetamide derivative featuring:

- A 5-hydroxymethyl-substituted imidazole core linked via a thioether bridge.

- An isopropylamino-2-oxoethyl side chain at the N1 position of the imidazole.

- A 3-(trifluoromethyl)phenyl acetamide substituent.

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-14(9-26)7-22-17(25)29-10-16(28)24-13-5-3-4-12(6-13)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXKORWPMJNMRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide , with CAS number 921795-13-3 , is a complex organic molecule that has garnered interest due to its potential biological activities. Its structure features an imidazole ring, hydroxymethyl and isopropylamino groups, and a trifluoromethyl phenyl moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 430.4 g/mol . The presence of multiple functional groups suggests that it may interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁F₃N₄O₃S |

| Molecular Weight | 430.4 g/mol |

| CAS Number | 921795-13-3 |

Synthesis

The synthesis of this compound typically involves several key reactions, including the formation of the imidazole ring and the introduction of the thioether linkage. Techniques such as column chromatography are essential for purification, ensuring high yield and purity of the final product.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing hydroxymethyl groups have shown enhanced antiproliferative activity. The specific anticancer activity of this compound can be assessed using assays such as MTT or SRB assays on cell lines like HeLa (cervical carcinoma) and HepG2 (liver carcinoma).

Case Study:

In a related study, derivatives of hydroxymethyl compounds were tested for cytotoxicity against HeLa cells, revealing IC50 values in the range of for the most potent derivatives . This suggests that our compound may also exhibit promising anticancer properties.

Antibacterial Activity

The antibacterial potential of similar compounds has been explored extensively. For example, hydroxymethyl derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be as low as .

Testing Methodology:

Antibacterial activity can be evaluated using the disc diffusion method, where various concentrations of the compound are applied to agar plates inoculated with bacterial strains. The diameter of the inhibition zone is measured to determine effectiveness.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes such as topoisomerase II, which is crucial for DNA replication and transcription. Similar compounds have been shown to induce antiproliferative effects through such mechanisms .

Comparative Analysis

To further understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its efficacy and potential applications.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(5-Nitrothiazol-2-yl)-2-thioacetamide | Contains nitro and thiazole groups | Potent enzyme inhibition |

| N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]acetamide | Similar acetamide structure | Intermediate for isoquinoline synthesis |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Aryl substitutions with thiazole | Exhibits good antioxidant activity |

Comparison with Similar Compounds

Key Research Findings and Limitations

- Similarity Analysis : Computational studies () indicate that Compound A shares >70% structural similarity with Compound B and Compound C , but divergent substituents drastically alter predicted bioactivity .

- Limitations: No experimental data on Compound A’s pharmacokinetics or efficacy. Synthetic yields and purity for Compound A remain unreported in available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.